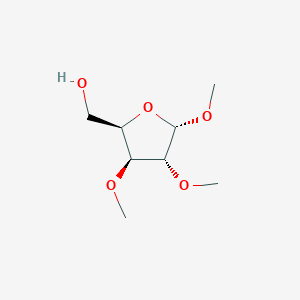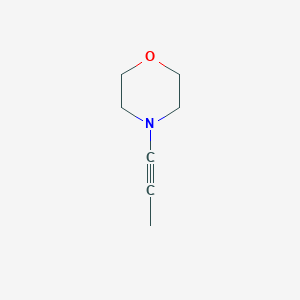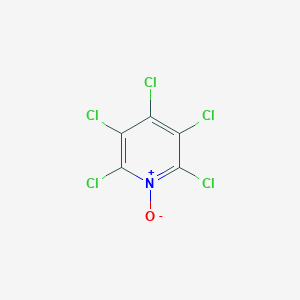![molecular formula C25H19N5O7 B100720 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 17809-07-3](/img/structure/B100720.png)
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, also known as Sudan IV, is a synthetic dye used in various applications. It is a member of the azo dyes family, which are widely used in the textile, food, and cosmetic industries. Sudan IV is a popular dye used in scientific research because of its unique properties, including its ability to stain lipids in tissues and cells.
作用機序
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is a lipophilic dye that binds to the lipid droplets in tissues and cells. The dye is absorbed by the lipid droplets, causing them to turn red. This property of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV makes it a useful tool for identifying and studying lipid metabolism in cells and tissues.
Biochemical and Physiological Effects
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV has no known biochemical or physiological effects on living organisms. It is not metabolized in the body and is excreted unchanged in feces.
実験室実験の利点と制限
The advantages of using 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV in lab experiments include its affordability, accessibility, and ease of use. 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is a highly specific dye that stains only lipids, making it a useful tool for studying lipid metabolism. However, 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV has some limitations, including its potential toxicity and lack of specificity for different types of lipids.
将来の方向性
There are many potential future directions for the use of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV in scientific research. One potential direction is the development of new methods for staining and visualizing different types of lipids in tissues and cells. Another potential direction is the use of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV in the development of new treatments for lipid-related diseases, such as atherosclerosis and obesity. Additionally, 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV could be used in the development of new diagnostic tools for lipid-related diseases. Overall, 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is a versatile dye with many potential applications in scientific research.
合成法
The synthesis of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV involves the reaction of 4-amino-N-ethoxybenzamide with 2,4-dinitrophenylhydrazine in the presence of sulfuric acid. The product is then purified through recrystallization. The yield of 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is typically high, making it an affordable and accessible dye for scientific research.
科学的研究の応用
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is widely used in scientific research, particularly in the fields of histology and pathology. It is commonly used to stain lipids in tissues and cells, allowing researchers to visualize and study the distribution and accumulation of lipids in various organs and tissues. 4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide IV is also used in the detection of lipids in food and cosmetic products.
特性
CAS番号 |
17809-07-3 |
|---|---|
製品名 |
4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
分子式 |
C25H19N5O7 |
分子量 |
501.4 g/mol |
IUPAC名 |
4-[(2,4-dinitrophenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19N5O7/c1-2-37-22-10-6-5-9-20(22)26-25(32)18-13-15-7-3-4-8-17(15)23(24(18)31)28-27-19-12-11-16(29(33)34)14-21(19)30(35)36/h3-14,31H,2H2,1H3,(H,26,32) |
InChIキー |
DDGULPZDBLQQIL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
17809-07-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)


![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)





![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)

![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
